molecular formula C10H12N2O2 B2773956 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2200689-31-0

3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2773956
CAS No.: 2200689-31-0
M. Wt: 192.218
InChI Key: WVUONLKFYMOZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a chemical compound of high interest in medicinal chemistry and neuroscience research. It features a pyrrolidin-2-one scaffold, a structure widely recognized in the development of novel central nervous system (CNS) active agents . Compounds based on the pyrrolidin-2-one core have demonstrated significant research value, showing potent and broad-spectrum activity in preclinical models for neurological disorders . Research into analogous pyrrolidin-2-one derivatives has revealed promising antiseizure and antinociceptive properties, suggesting potential applications in the study of epilepsy and neuropathic pain pathways . The mechanism of action for this class of compounds is often multimodal. For instance, related molecules have been identified as TRPV1 antagonists and inhibitors of voltage-gated sodium channels, indicating a potential role in modulating neuronal excitability and pain signaling . Furthermore, hybrid molecules containing pyrrolidin-2-one and pyridine subunits are frequently investigated as dual-target ligands, with applications in the design of safer analgesics that target μ-opioid receptors (MOR) while simultaneously exhibiting dopamine D3 receptor (D3R) antagonism to potentially reduce misuse liability . The presence of the pyridine moiety in the structure also aligns with compounds studied as modulators of metabotropic glutamate (mGluR) receptors, which are important targets for psychiatric and neurological diseases . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-3-2-4-9(12-7)14-8-5-6-11-10(8)13/h2-4,8H,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUONLKFYMOZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions can be tuned by using specific oxidants and additives to achieve the desired selectivity.

Chemical Reactions Analysis

3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Common reagents used in these reactions include oxidants and additives that help achieve the desired selectivity. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles.

Mechanism of Action

The mechanism of action of 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process highlights the compound’s ability to undergo multiple transformations, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique substitution of the 6-methylpyridin-2-yloxy group in this compound distinguishes it from other pyrrolidine derivatives, providing it with unique reactivity and biological activities.

Biological Activity

3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring, which is a common structural motif in various pharmacologically active compounds. The presence of the 6-methylpyridine moiety may influence its interaction with biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

Key Features:

  • Pyrrolidinone Ring: A five-membered lactam structure that contributes to the biological activity.
  • Methylpyridine Group: Enhances lipophilicity and may facilitate binding to various receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation: It may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation, cognition, and other physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description
Antimicrobial Demonstrated effectiveness against certain bacterial strains, including MRSA.
Antioxidant Exhibits free radical scavenging properties, contributing to cellular protection.
Neuroprotective Potential benefits in models of neurodegenerative diseases through receptor modulation.
Anti-inflammatory May reduce inflammation markers in vitro and in vivo studies.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrrolidinone derivatives, including this compound. The compound showed significant inhibition against Gram-positive bacteria, particularly MRSA strains, suggesting its potential as an antibacterial agent .
  • Neuroprotective Effects:
    In preclinical models of Alzheimer’s disease, compounds similar to this compound were found to modulate acetylcholine receptors, leading to improved cognitive function in animal models. This suggests a possible therapeutic role in neurodegenerative conditions .
  • Anti-inflammatory Properties:
    Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in cell culture models, indicating its potential utility in treating inflammatory diseases .

Comparison with Related Compounds

To understand the unique properties of this compound, it's beneficial to compare it with other pyrrolidine derivatives:

Compound Biological Activity
1-(4-(6-Methylpyridin-2-yloxy)cyclohexyl)pyrrolidin-2-oneAntimicrobial and anti-inflammatory effects observed.
Pyrrolidine-based AntibioticsBroad-spectrum antibacterial activity against various pathogens.
Pyridazine DerivativesDiverse activities including anticancer and antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 6-methylpyridin-2-ol and a pyrrolidin-2-one derivative. Key steps include:

  • Intermediate preparation : Activate the pyrrolidinone via halogenation (e.g., using POCl₃) to form a reactive leaving group.
  • Coupling : React with 6-methylpyridin-2-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm ether linkage (δ ~4.5–5.0 ppm for pyrrolidine-O-pyridinyl protons) and carbonyl resonance (δ ~175–180 ppm).
  • HRMS : Validate molecular formula (C₁₁H₁₂N₂O₂) and isotopic pattern.
  • IR : Detect carbonyl stretch (~1680–1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks.
  • Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the pyrrolidinone ring). Store in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can reaction kinetics be studied to improve the coupling efficiency between pyridinyl and pyrrolidinone moieties?

  • Methodological Answer :

  • Pseudo-first-order kinetics : Vary concentrations of reactants independently while maintaining excess of one component.
  • Activation energy calculation : Conduct reactions at multiple temperatures (25–100°C) and apply the Arrhenius equation.
  • Catalyst screening : Test Pd-based catalysts or phase-transfer agents to enhance nucleophilicity .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like GABA receptors (common for pyrrolidinones).
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100+ ns trajectories.
  • QSAR modeling : Corrogate substituent effects (e.g., pyridinyl methyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. neuroprotection) be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroprotection), passage numbers, and viability assays (MTT vs. resazurin).
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies.
  • Dose-response refinement : Test concentrations spanning 4+ orders of magnitude to differentiate cytotoxic vs. therapeutic effects .

Q. What strategies mitigate solubility challenges for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance lipophilicity.
  • Nanoformulations : Encapsulate in PEGylated liposomes or cyclodextrin complexes.
  • Co-solvent systems : Use 10% DMSO/saline or Cremophor EL for intravenous administration, with rigorous hemolysis testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.